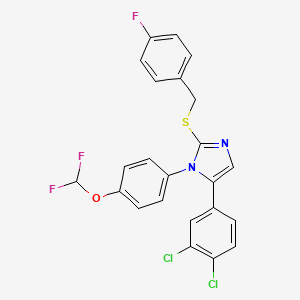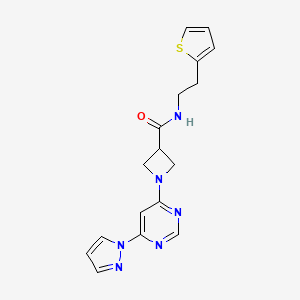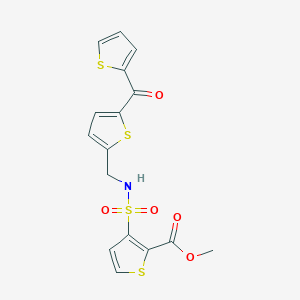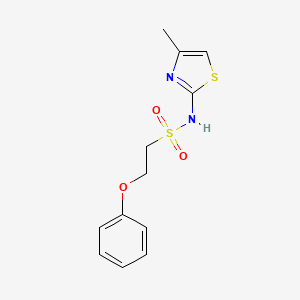![molecular formula C24H24ClN5 B2485850 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890633-84-8](/img/structure/B2485850.png)
3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including compounds similar to 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, typically involves multistep synthetic routes. A notable method is the one-pot regioselective synthesis under ultrasound irradiation in aqueous media, which has proven to be an efficient strategy for generating highly substituted pyrazolo[1,5-a]pyrimidines. This approach utilizes ultrasound to facilitate the reaction of 5-methyl-4-phenyl-1H-pyrazol-3-amine with various formylated active proton compounds in the presence of KHSO4, leading to the desired products. The structural confirmation of these compounds is achieved through IR, 1H NMR, 13C NMR, and mass spectral data, with selected derivatives subjected to X-ray crystallographic study to ascertain regioselectivity (Kaping, Helissey, & Vishwakarma, 2020).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The structural elucidation of these compounds often involves comprehensive spectroscopic analysis, including IR, 1H NMR, 13C NMR, and mass spectrometry. X-ray crystallography plays a crucial role in determining the precise molecular geometry, confirming the regioselectivity of the synthesis, and understanding the electron distribution within the molecule. This analytical approach ensures the accurate identification of the synthesized compounds and provides insight into their potential chemical behavior (Kaping, Helissey, & Vishwakarma, 2020).
Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Research has demonstrated that pyrazolopyrimidine derivatives, including structures similar to the one you're interested in, exhibit significant anticancer and anti-inflammatory activities. These compounds have been synthesized and evaluated against various cancer cell lines, showing potential as anticancer agents. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines and evaluated them for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for their 5-lipoxygenase inhibition activities, indicating potential anti-inflammatory properties (Rahmouni et al., 2016). Similarly, other studies have focused on the synthesis of novel pyrazolopyrimidine derivatives with potential antimicrobial and anticancer activities, highlighting their versatility in medicinal chemistry (Hafez et al., 2016).
Antimicrobial Activities
The antimicrobial properties of pyrazolopyrimidine derivatives have been a significant focus of research. For instance, Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidine compounds containing phenylsulfonyl moiety and evaluated their antimicrobial activities, finding that several derivatives showed activity surpassing that of the reference drug (Alsaedi et al., 2019). This suggests that these compounds could serve as a basis for developing new antimicrobial agents.
Synthesis and Characterization Techniques
The synthesis of pyrazolopyrimidine derivatives has been explored through various methodologies, including regioselective synthesis and one-pot synthesis techniques, to create highly substituted derivatives. For example, Kaping et al. (2020) reported a three-step, one-pot regioselective synthesis of pyrazolo[1,5-a]pyrimidines assisted by KHSO4 in aqueous media under ultrasound irradiation, demonstrating the efficiency of novel synthesis approaches (Kaping et al., 2020).
Enzyme Inhibition for Disease Treatment
Pyrazolopyrimidine derivatives have been identified as potent inhibitors of specific enzymes, such as tyrosine kinases, which are crucial in cancer cell proliferation. Research in this area aims to develop compounds that can selectively inhibit these enzymes, potentially leading to effective cancer therapies. For instance, Carraro et al. (2006) synthesized new pyrazolo[3,4-d]pyrimidine derivatives that inhibited isolated Src and cell line proliferation, acting as antiproliferative agents through the inhibition of Src phosphorylation (Carraro et al., 2006).
properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5/c1-17-16-22(29-14-12-28(13-15-29)19-8-4-3-5-9-19)30-24(26-17)23(18(2)27-30)20-10-6-7-11-21(20)25/h3-11,16H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWJKYIHUBJOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-Phenyl-4-[2-(1,3-thiazol-2-yl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2485774.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2485775.png)

![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)
![[1-[(3,4-Dichlorophenyl)methyl]indol-3-yl]methanol](/img/structure/B2485782.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)
![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)
